molecular formula C11H16ClN3O B1479143 (1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2091616-69-0

(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1479143
CAS No.: 2091616-69-0
M. Wt: 241.72 g/mol
InChI Key: LWGVEJMZMZWWJK-UHFFFAOYSA-N
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Description

(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol plays a role in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. The compound has been utilized in the synthesis of pyrazole derivatives , highlighting its application in creating compounds with potential pharmacological activities. For instance, microwave-assisted synthesis has facilitated the efficient production of pharmaceutical pyrazole derivatives, showcasing the compound's role in streamlining synthetic processes and enabling high-yield reactions (Sharma & Sharma, 2014). This method offers advantages such as shorter reaction times and clean, scalable reactions, underlining the compound's significance in modern synthetic chemistry.

Catalysis and Material Science

In material science and catalysis, This compound has been implicated in the synthesis of nickel complexes . These complexes are notable for their application in the catalytic oligomerization of ethylene, illustrating the compound's utility in facilitating important industrial chemical processes. The synthesis of nickel complexes with bidentate N,O-type ligands, for example, highlights the potential of using these complexes in ethylene oligomerization, with certain systems achieving high turnover frequencies (Kermagoret & Braunstein, 2008). This research underscores the compound's role in developing catalytic systems that can enhance the efficiency and selectivity of chemical transformations.

Properties

IUPAC Name

[1-(3-chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(2)7-15(5-8(11)6-16)10-9(12)13-3-4-14-10/h3-4,8,16H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGVEJMZMZWWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C2=NC=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.